molecular formula C10H12O2 B1638950 8-Methoxyisochroman

8-Methoxyisochroman

Cat. No.: B1638950
M. Wt: 164.2 g/mol
InChI Key: SMZUQGOIPDJJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyisochroman features the core isochroman structure, a bicyclic ring system comprising a benzene ring fused to a oxygen-containing heterocycle, with a methoxy substituent at the 8-position. This structural motif is a privileged scaffold in organic and medicinal chemistry, frequently serving as a key synthetic intermediate for developing more complex molecules . The isochroman core is a significant structural element found in a diverse array of natural products, many of which are isolated from fungal endophytes and marine microorganisms . Researchers value this scaffold for its potential in exploring a wide spectrum of biological activities. Derivatives of isochroman have been identified as possessing various therapeutically relevant properties, including potential applications as central nervous system agents, antioxidants, antimicrobials, and anti-inflammatory compounds . Please note that specific pharmacological and physicochemical data for the parent this compound compound are subject to further research. This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic. It is not for human or veterinary use.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-10-4-2-3-8-5-6-12-7-9(8)10/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZUQGOIPDJJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1COCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286696
Record name 3,4-Dihydro-8-methoxy-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33348-60-6
Record name 3,4-Dihydro-8-methoxy-1H-2-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33348-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methoxy-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 8-Methoxyisochroman and related isochroman/chroman derivatives are critical for understanding their distinct chemical behaviors and applications. Below is a detailed analysis:

Structural and Molecular Comparisons

Functional Group Impact on Properties

Methoxy Position: The 8-methoxy group in this compound donates electron density via resonance, stabilizing the aromatic ring. In contrast, 5-Methoxy-3-Chromanone (5-OCH₃) exhibits reduced electron donation due to meta-positioning relative to the ketone, altering its reactivity . Derivatives like (3S)-6-Hydroxy-8-Methoxy-3,5-Dimethylisochroman combine methoxy and hydroxyl groups, enhancing hydrogen-bonding capacity and bioavailability .

Ketone vs. Hydrocarbon Backbone: Isochroman-1-one derivatives (e.g., 8-Methoxy-isochroman-1-one) are more reactive than their non-ketone counterparts due to the electrophilic ketone moiety, making them suitable for synthesizing heterocyclic drugs . Chroman-3-one derivatives (e.g., 8-Methoxychroman-3-one) are intermediates in flavonoid synthesis, where the ketone facilitates cyclization reactions .

Substituent Effects :

  • Methyl groups (e.g., 4-Methyl-isochroman-1-one) increase hydrophobicity, improving membrane permeability in drug candidates .
  • Hydroxyl groups (e.g., in bioactive isochromans from ) enhance binding to biological targets like enzymes or receptors .

Preparation Methods

Classical Alkylation and Esterification Methods

The foundational synthesis of 8-methoxyisochroman derivatives relies on multi-step alkylation and esterification protocols. A notable method from US5922889A involves:

  • Starting Material : 3,5-Dihydroxy-4-methylbenzoic acid is exhaustively methylated using dimethyl sulfate in a basic medium (K$$2$$CO$$3$$) to yield methyl esters.
  • Reduction : LiAlH$$4$$ reduces the ester to a benzylic alcohol, which is subsequently brominated with PBr$$3$$ to form a bromide intermediate.
  • Cyclization : The bromide undergoes intramolecular cyclization under basic conditions to generate the isochroman core.
  • Methoxylation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in methanol introduces the methoxy group at the 8-position via oxidative coupling.

Key Data :

  • Yield: 51–95% (depending on esterification efficiency).
  • Limitations: Multi-step synthesis requiring rigorous purification.

Oxidative Methoxylation Using DDQ

A redox-based approach employs DDQ as an oxidizing agent to directly introduce methoxy groups. c3cc46570e and Beilstein PDF detail:

  • Reaction Setup : Isochroman is treated with DDQ (1.2 equiv) and methanol in dichloromethane at ambient temperature.
  • Mechanism : DDQ abstracts a hydrogen atom, generating a radical intermediate that couples with methanol to form the methoxy derivative.

Optimized Conditions :

  • Solvent: CH$$2$$Cl$$2$$.
  • Temperature: 25°C.
  • Yield: 55–82%.

Advantages : Single-step, avoids harsh reagents.

Catalytic Vinylogous Michael Addition

PMC7589441 reports a cooperative catalytic system (AlMe$$3$$/Tf$$2$$CH$$_2$$) for constructing isochroman derivatives:

  • Substrate Activation : α,β-Unsaturated δ-lactones react with Brassard’s diene (1,3-dimethoxy-1-[(trimethylsilyl)oxy]-1,3-butadiene).
  • Cyclization : The Michael adduct undergoes base-mediated (LHMDS) cyclization to form the isochroman skeleton.
  • Oxidation : DDQ oxidizes the intermediate to this compound-1-one.

Performance Metrics :

  • Catalyst Loading: 20 mol% AlMe$$3$$, 10 mol% Tf$$2$$CH$$_2$$.
  • Yield: 30–84% over three steps.

Thermal Rearrangement and Stereoselective Synthesis

Asymmetric routes from J-Stage leverage thermal rearrangements:

  • Propargylation : 4-Methoxyisochroman-1-one is functionalized with propargyl groups using CuCl$$_2$$/DBU.
  • Thermal Cyclization : Heating in o-dichlorobenzene at 160°C induces a-sigmatropic rearrangement to form dihydropyran intermediates.
  • Reduction and Methoxylation : DIBAL reduces lactones to lactols, followed by acid-catalyzed methoxylation.

Stereochemical Control :

  • Enantiomeric Excess: >90% via Shi epoxidation.
  • Yield: 70–90% for key steps.

One-Pot Catalytic Carbonylation

WO2015063798A1 describes a copper-catalyzed carbonylative coupling:

  • Substrate : Aryl halides react with NaCN in DMF under CO-free conditions.
  • Nucleophilic Attack : Phenols or alcohols trap the acyl cyanide intermediate, forming esters.
  • Cyclization : Intramolecular esterification yields this compound.

Conditions :

  • Catalyst: CuBr/1,10-phenanthroline.
  • Temperature: 100–120°C.
  • Yield: 63–96%.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Advantages Limitations
Classical Alkylation LiAlH$$4$$, PBr$$3$$ 51–95 High purity Multi-step, time-consuming
DDQ Oxidation DDQ, MeOH 55–82 Single-step, mild conditions Radical side reactions
Catalytic Michael Addn. AlMe$$3$$, Tf$$2$$CH$$_2$$ 30–84 Stereoselective Requires specialized catalysts
Thermal Rearrangement CuCl$$_2$$, DIBAL 70–90 Enantioselective High-temperature conditions
One-Pot Carbonylation CuBr, NaCN 63–96 Scalable, CO-free Toxic cyanide usage

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-Methoxyisochroman, and how can researchers optimize reaction yields?

  • Methodology : Begin with a literature review of heterocyclic compound synthesis (e.g., cyclization of substituted phenols or reduction of methoxy-substituted chromanones). Use PubChem data (IUPAC name: 8-methoxy-2,3-dihydrochromen-4-one) to identify precursor compounds . Optimize yields via controlled variables (temperature, catalysts) and validate purity with NMR, HPLC, or GC-MS .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Design accelerated stability studies using buffers (pH 1–13) and thermal stress (40–80°C). Monitor degradation via UV-Vis spectroscopy and mass spectrometry. Compare results against PubChem’s physicochemical data (e.g., molecular weight: 178.18 g/mol) to identify instability triggers .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

  • Methodology : Prioritize specificity and sensitivity. Use LC-MS/MS for trace detection in biological samples or HPLC-DAD for synthetic mixtures. Validate methods per ICH guidelines (linearity, LOD/LOQ) and cross-reference with PubChem’s spectral libraries .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodology : Conduct a root-cause analysis by comparing experimental conditions (e.g., cell lines, assay protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes. Replicate studies under standardized conditions and apply statistical tests (ANOVA, t-tests) to validate reproducibility .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology : Synthesize analogs with modified substituents (e.g., halogenation at position 7) and test biological activity. Use computational tools (molecular docking, DFT calculations) to correlate electronic properties with efficacy. Publish SAR tables with in vitro data and significance values (p < 0.05) .

Q. How should researchers address contradictions between in vitro and in silico predictions for this compound’s pharmacokinetics?

  • Methodology : Reconcile disparities by validating in silico models (e.g., ADMET predictions) with experimental data (e.g., plasma protein binding assays). Highlight limitations of computational tools, such as overestimating bioavailability due to unaccounted metabolic enzymes .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways?

  • Methodology : Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolites in hepatic microsomes. Pair LC-HRMS with metabolite identification software (e.g., MetabolitePilot™). Compare results against existing databases (e.g., HMDB) to annotate novel pathways .

Methodological Guidelines

  • Data Validation : Ensure reproducibility by detailing experimental parameters (solvent purity, instrument calibration) in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting for figures, tables, and references (e.g., numbered citations in brackets) .
  • Systematic Reviews : Use Google Scholar and PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter non-relevant results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.